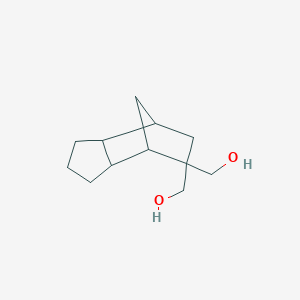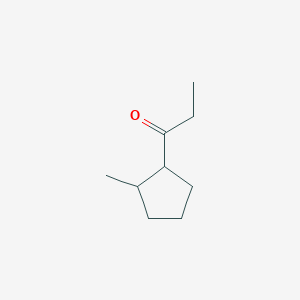
1-(2-Methylcyclopentyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylcyclopentyl)propan-1-one is an organic compound with the molecular formula C9H16O. It features a cyclopentane ring substituted with a methyl group and a propanone group. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclopentyl)propan-1-one can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentanone with a suitable alkyl halide in the presence of a strong base. Another approach is the Friedel-Crafts acylation of methylcyclopentane using propanoyl chloride and a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylcyclopentyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylcyclopentyl)propan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 1-(2-Methylcyclopentyl)propan-1-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, making it reactive in various biochemical pathways. The cyclopentane ring provides structural stability and influences the compound’s reactivity .
Comparación Con Compuestos Similares
Cyclopentanone: Similar in structure but lacks the methyl and propanone groups.
Methylcyclopentane: Similar ring structure but lacks the carbonyl group.
Propanone (Acetone): Contains the carbonyl group but lacks the cyclopentane ring.
Uniqueness: 1-(2-Methylcyclopentyl)propan-1-one is unique due to its combination of a cyclopentane ring with a methyl and propanone group, giving it distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
81977-75-5 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
1-(2-methylcyclopentyl)propan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-9(10)8-6-4-5-7(8)2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
YTKCMSLCAQIAQO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


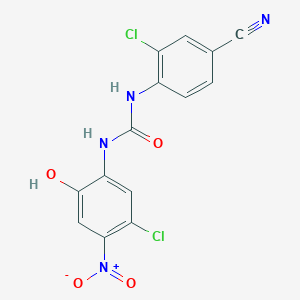
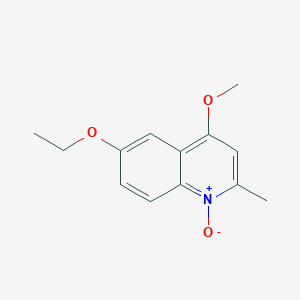
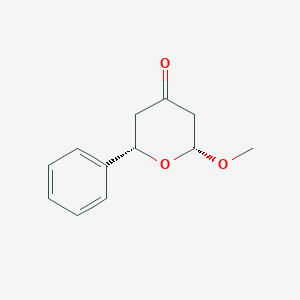
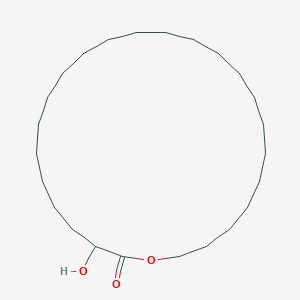
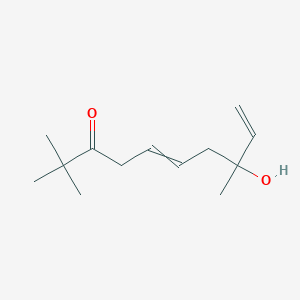

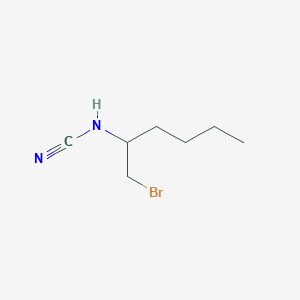
![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
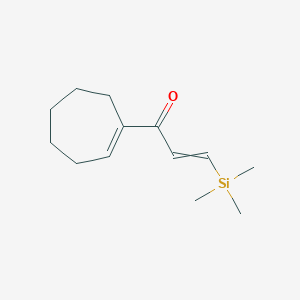
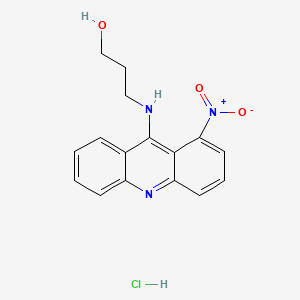
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)

